(4-Methoxyphenyl)cyanamide
Overview
Description
(4-Methoxyphenyl)cyanamide is an organic compound characterized by the presence of a methoxy group (-OCH₃) attached to a phenyl ring, which is further connected to a cyanamide group (-NH-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)cyanamide can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with cyanogen bromide (BrCN) under basic conditions. This method typically requires the use of a solvent such as acetonitrile and a base like sodium hydroxide (NaOH) to facilitate the reaction .
Another method involves the base-mediated aminoalkylation of aryl thiourea, where 4-methoxyphenyl thiourea is treated with a halide in the presence of a base. This eco-friendly method yields high amounts of the desired cyanamide .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous-flow processes and safer cyanation reagents has been explored to enhance the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyanamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and other nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted phenyl cyanamides, amines, and nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Methoxyphenyl)cyanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)cyanamide involves its interaction with specific molecular targets and pathways. The cyanamide group can act as a nucleophile or an electrophile, depending on the reaction conditions. This dual reactivity allows it to participate in various chemical transformations, including cycloaddition and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Cyanamide (NH₂CN): A simpler analog with similar reactivity but lacking the methoxyphenyl group.
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): A cyanamide derivative used as a cyanation reagent.
Calcium cyanamide (CaCN₂): An industrial compound used as a fertilizer and in the production of other chemicals.
Uniqueness
(4-Methoxyphenyl)cyanamide is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
(4-methoxyphenyl)cyanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-2-7(3-5-8)10-6-9/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQESBGXIUZCUIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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